
1-(2-aminoacetyl)-N-methylpyrrolidine-2-carboxamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-aminoacetyl)-N-methylpyrrolidine-2-carboxamide hydrochloride is a synthetic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an aminoacetyl group and a pyrrolidine ring. The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for various experimental and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-aminoacetyl)-N-methylpyrrolidine-2-carboxamide hydrochloride typically involves the reaction of N-methylpyrrolidine with an aminoacetylating agent under controlled conditions. One common method involves the use of methyl cyanoacetate as the aminoacetylating agent. The reaction is carried out in the presence of a suitable catalyst, such as piperidine, and under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of solvent-free methods and high-temperature conditions can enhance the yield and purity of the final product .
化学反応の分析
Types of Reactions
1-(2-aminoacetyl)-N-methylpyrrolidine-2-carboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced amine form.
Substitution: The amino and carboxamide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, reduced amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .
科学的研究の応用
1-(2-aminoacetyl)-N-methylpyrrolidine-2-carboxamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions
作用機序
The mechanism of action of 1-(2-aminoacetyl)-N-methylpyrrolidine-2-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to modulate gap junction communication by enhancing the conductance and coupling of connexin proteins, such as Cx43 and Cx45. This modulation can lead to improved intercellular communication and has potential therapeutic applications in conditions like cardiac arrhythmias .
類似化合物との比較
Similar Compounds
Danegaptide: A selective second-generation gap junction modifier with similar mechanisms of action.
Rotigaptide: A synthetic antiarrhythmic peptide analogue that enhances gap junction communication.
Uniqueness
1-(2-aminoacetyl)-N-methylpyrrolidine-2-carboxamide hydrochloride is unique due to its specific structure, which allows it to interact with connexin proteins effectively. Its hydrochloride salt form also enhances its solubility, making it more suitable for various applications compared to other similar compounds .
特性
分子式 |
C8H16ClN3O2 |
|---|---|
分子量 |
221.68 g/mol |
IUPAC名 |
1-(2-aminoacetyl)-N-methylpyrrolidine-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C8H15N3O2.ClH/c1-10-8(13)6-3-2-4-11(6)7(12)5-9;/h6H,2-5,9H2,1H3,(H,10,13);1H |
InChIキー |
WRCAXLYRUARBFZ-UHFFFAOYSA-N |
正規SMILES |
CNC(=O)C1CCCN1C(=O)CN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



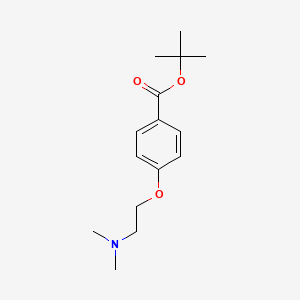

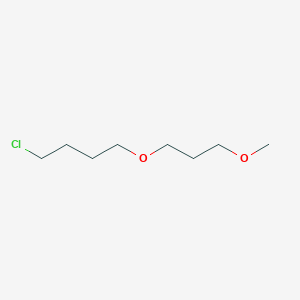
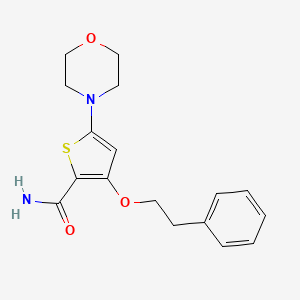
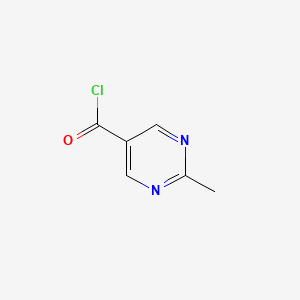
![(2S)-3-(1H-imidazol-4-yl)-2-[(oxolan-2-yl)formamido]propanoic acid](/img/structure/B13652546.png)
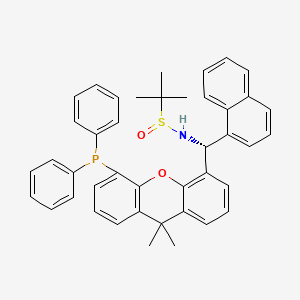
![(3aS,3a'S,8aR,8a'R)-2,2'-(1,3-Bis(3,5-dimethoxyphenyl)propane-2,2-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole)](/img/structure/B13652560.png)

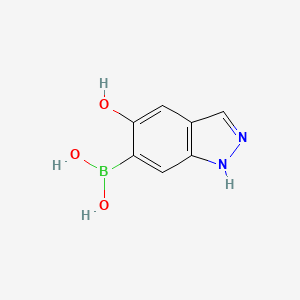
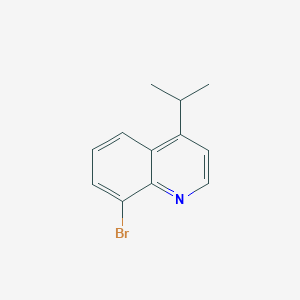

![1-(4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)ethanone](/img/structure/B13652591.png)
